Methyl 4-amino-1H-pyrazole-3-carboxylate molecular weight and formula
Methyl 4-amino-1H-pyrazole-3-carboxylate molecular weight and formula
An In-Depth Technical Guide to Methyl 4-amino-1H-pyrazole-3-carboxylate: A Core Scaffold in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of Methyl 4-amino-1H-pyrazole-3-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. We will delve into its fundamental properties, synthesis, and its pivotal role as a versatile intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Introduction: The Significance of a "Privileged Structure"
Methyl 4-amino-1H-pyrazole-3-carboxylate is a key heterocyclic compound featuring a pyrazole ring system. The pyrazole core is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is recurrently found in compounds exhibiting a wide range of biological activities.[1][2][3] Its derivatives are integral to the design of inhibitors for various protein kinases, which are crucial targets in oncology and the treatment of inflammatory diseases.[3][4] The specific arrangement of an amino group and a methyl carboxylate on the pyrazole ring provides a unique combination of hydrogen bond donors and acceptors, along with sites for further chemical modification, making it a valuable starting material for creating complex, biologically active molecules.[3]
Core Molecular and Physicochemical Profile
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties of Methyl 4-amino-1H-pyrazole-3-carboxylate are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂ | [1][] |
| Molecular Weight | 141.13 g/mol | [1][] |
| CAS Number | 360056-45-7 | [1][] |
| IUPAC Name | methyl 4-amino-1H-pyrazole-3-carboxylate | [] |
| SMILES | COC(=O)C1=C(C=NN1)N | [] |
| InChI Key | UYWFTIKDUFKYJS-UHFFFAOYSA-N | [] |
Computational predictions of its behavior in biological systems suggest it has high gastrointestinal absorption and is unlikely to cross the blood-brain barrier.[1] Furthermore, it is not predicted to be a substrate or inhibitor of major cytochrome P450 enzymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4), which is a favorable characteristic in early-stage drug discovery, as it suggests a lower potential for drug-drug interactions.[1]
Chemical Reactivity and Synthetic Strategies
The reactivity of the Methyl 4-amino-1H-pyrazole-3-carboxylate core is governed by the electronic nature of the pyrazole ring and its substituents. The amino group at the C4 position is an activating group that increases the electron density of the ring, making it more susceptible to certain electrophilic substitutions, primarily directed at the C5 position.[1] In contrast, the methyl carboxylate group at the C3 position is a deactivating group.[1]
General Synthetic Approach: Cyclocondensation
The most common and efficient methods for synthesizing the 3-aminopyrazole-4-carboxylate core involve a cyclocondensation reaction.[3] This strategy utilizes a hydrazine derivative reacting with a three-carbon electrophilic partner that already contains the necessary functional groups.[3]
Caption: General workflow for pyrazole synthesis.
Detailed Experimental Protocol: Synthesis via Nitro-Precursor Reduction
An effective method for introducing an amino group onto a pyrazole ring is through the reduction of a nitro-precursor.[1] This two-step process involves the initial nitration of a pyrazole-3-carboxylate followed by the reduction of the resulting nitro group.
Step 1: Nitration of Methyl 1H-pyrazole-3-carboxylate
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Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add Methyl 1H-pyrazole-3-carboxylate to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.
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Reaction Conditions: Maintain the temperature below 10°C during the addition. After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
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Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
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Isolation: Collect the solid precipitate (Methyl 4-nitro-1H-pyrazole-3-carboxylate) by filtration, wash with cold water, and dry under vacuum.
Step 2: Reduction of Methyl 4-nitro-1H-pyrazole-3-carboxylate
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Reaction Setup: Dissolve the Methyl 4-nitro-1H-pyrazole-3-carboxylate from the previous step in a suitable solvent such as ethanol or methanol.
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Reduction: Add a reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
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Reaction Conditions: If using SnCl₂, the reaction is typically heated to reflux for several hours. For catalytic hydrogenation, the reaction is stirred at room temperature under hydrogen pressure.
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Work-up and Isolation: After completion, if using a metal/acid reducing system, neutralize the reaction mixture and extract the product with an organic solvent. For catalytic hydrogenation, filter off the catalyst. The solvent is then removed under reduced pressure to yield the crude product.
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Purification: The crude Methyl 4-amino-1H-pyrazole-3-carboxylate can be further purified by recrystallization or column chromatography to obtain a high-purity product.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole scaffold is a cornerstone in the development of various therapeutic agents.[2] Methyl 4-amino-1H-pyrazole-3-carboxylate, in particular, has been instrumental in the synthesis of compounds with promising biological activities, including anti-tumor and antiviral properties.[1][6]
Role in the Development of Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The aminopyrazole structure is well-suited for this purpose, with the amino group and ring nitrogens acting as key hydrogen bond donors and acceptors.
Caption: Role in developing kinase inhibitors.
Use in Antiviral Research
Recent studies have highlighted the potential of aminopyrazole derivatives as antiviral agents. For instance, a derivative of this core structure, methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate, has been identified as an inhibitor of HIV-1 replication.[6] This discovery underscores the versatility of the aminopyrazole scaffold in generating compounds with diverse biological activities.
Safety and Handling
Methyl 4-amino-1H-pyrazole-3-carboxylate is classified with the signal word "Warning".[1] The associated hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1]
Storage Recommendations: It should be stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C.[1]
Conclusion
Methyl 4-amino-1H-pyrazole-3-carboxylate is a fundamentally important building block in contemporary medicinal chemistry. Its robust synthetic accessibility, coupled with the favorable biological activities of its derivatives, ensures its continued relevance in the quest for novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and applications, aiming to equip researchers with the necessary knowledge to effectively utilize this versatile compound in their work.
References
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PubChem. 4-amino-1-methyl-1H-pyrazole-3-carboxamide | C5H8N4O | CID 6485351. [Link]
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RSC Publishing. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. [Link]
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PMC (PubMed Central). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
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Prestat, G., Busca, P., & Fichez, J. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]
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